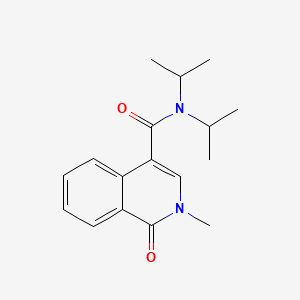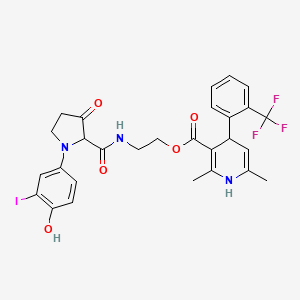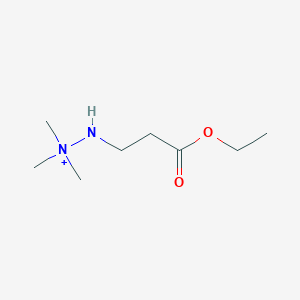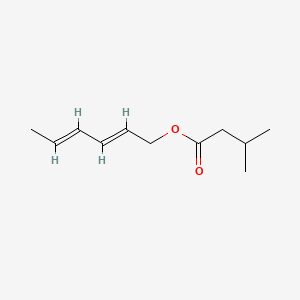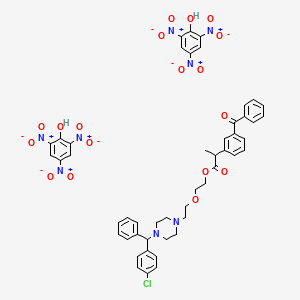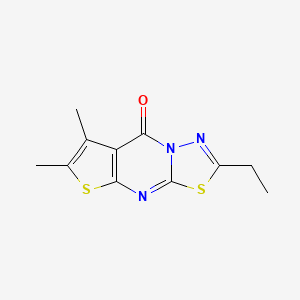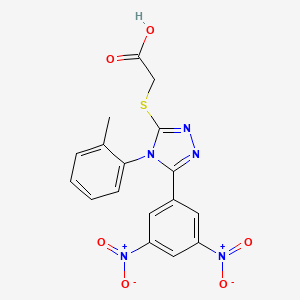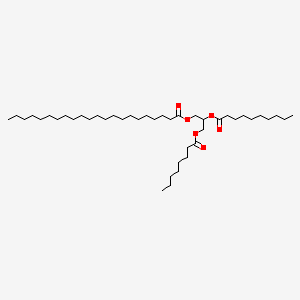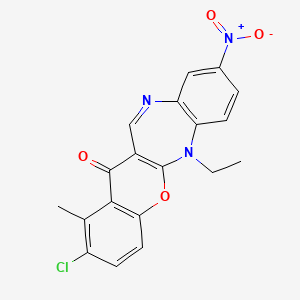
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolo ring, followed by the introduction of the purine core. Subsequent steps involve the addition of the cyclohexylamino and dimethyl groups. The final product is obtained by reacting the intermediate compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.
科学的研究の応用
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 1,3-Dimethylthiazolo(2,3-f)purine-2,4-dione
- 6-((Cyclohexylamino)methyl)-1,3-dimethylpurine-2,4-dione
- Thiazolo(2,3-f)purine-2,4-dione derivatives with different substituents
Uniqueness
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the monohydrochloride salt
特性
CAS番号 |
170658-38-5 |
|---|---|
分子式 |
C16H22ClN5O2S |
分子量 |
383.9 g/mol |
IUPAC名 |
8-[(cyclohexylamino)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H21N5O2S.ClH/c1-19-13-12(14(22)20(2)16(19)23)21-11(9-24-15(21)18-13)8-17-10-6-4-3-5-7-10;/h9-10,17H,3-8H2,1-2H3;1H |
InChIキー |
DSUVMVYIKQRWBB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CNC4CCCCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


